molecular formula C13H18ClNO B2534031 2-Chloro-N-ethyl-N-(3-propan-2-ylphenyl)acetamide CAS No. 1397189-50-2

2-Chloro-N-ethyl-N-(3-propan-2-ylphenyl)acetamide

Cat. No.: B2534031
CAS No.: 1397189-50-2
M. Wt: 239.74
InChI Key: SXNJGSARAJUTKM-UHFFFAOYSA-N
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Description

2-Chloro-N-ethyl-N-(3-propan-2-ylphenyl)acetamide is an organic compound with the molecular formula C13H18ClNO It is a chlorinated acetamide derivative, characterized by the presence of a chloro group, an ethyl group, and a propan-2-ylphenyl group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-ethyl-N-(3-propan-2-ylphenyl)acetamide typically involves the reaction of 2-chloroacetamide with N-ethyl-N-(3-propan-2-ylphenyl)amine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization or chromatography, may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-ethyl-N-(3-propan-2-ylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the chloro group to other functional groups, such as hydroxyl or amine groups.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like ammonia, primary or secondary amines, and thiols are used under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted acetamides.

Scientific Research Applications

2-Chloro-N-ethyl-N-(3-propan-2-ylphenyl)acetamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent or as a precursor to active pharmaceutical ingredients.

    Industry: It can be used in the development of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-ethyl-N-(3-propan-2-ylphenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro group and the acetamide moiety play crucial roles in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide: Similar in structure but with a methyl group and a nitrophenyl group.

    2-Chloro-N-ethyl-N-(propan-2-yl)acetamide: Lacks the phenyl group, making it less complex.

    2-Chloro-N-(2,2,2-trichloro-1-(3-p-tolyl-thiourea)ethyl)acetamide: Contains additional trichloro and thiourea groups, making it more complex.

Uniqueness

2-Chloro-N-ethyl-N-(3-propan-2-ylphenyl)acetamide is unique due to the presence of the propan-2-ylphenyl group, which imparts specific chemical and biological properties

Properties

IUPAC Name

2-chloro-N-ethyl-N-(3-propan-2-ylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-4-15(13(16)9-14)12-7-5-6-11(8-12)10(2)3/h5-8,10H,4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNJGSARAJUTKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C(C)C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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